2-Ethylphenylzinc iodide

Übersicht

Beschreibung

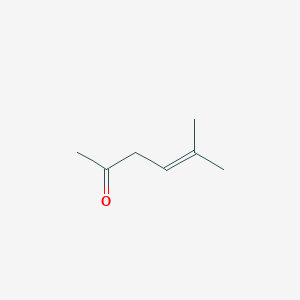

2-Ethylphenylzinc iodide is a chemical compound with the molecular formula C8H9IZn. It has a molecular weight of 297.45 . It is typically stored in a refrigerator and has a physical form of liquid .

Molecular Structure Analysis

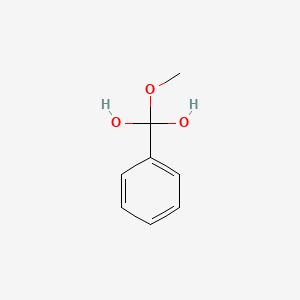

The InChI code for this compound is1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q;;+1/p-1 . This indicates that the compound consists of an ethylphenyl group (C8H9), an iodide ion (I-), and a zinc ion (Zn2+). Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a concentration of 0.5 M in tetrahydrofuran (THF) . The density of the solution is 0.978 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Polyfunctional Cyclopentane Derivatives

2-Ethylphenylzinc iodide is used in the stereoselective synthesis of polyfunctional di- and trisubstituted cyclopentane derivatives. This involves a radical ring closure of various functionalized 5-hexenyl iodides treated with diethyl zinc in the presence of a palladium catalyst. The process yields cyclopentylmethylzinc iodides, facilitating the creation of trans-cyclopentanes and cis-cyclopentanes depending on the substituents (Stadtmüller et al., 1993).

Synthesis of Ethylidine Iodide

Ethylidine iodide, a synthetic reagent of considerable importance, can be synthesized through a reaction involving diethylzinc. This reagent is crucial for adding ethylidine groups onto the double bonds of olefins, producing methyl substituted cyclopropanes. The process showcases the versatility of this compound in synthetic organic chemistry (Friedrich et al., 1975).

Synthesis of Polycyclic Aromatic Iodides

This compound plays a role in the synthesis of polycyclic aromatic iodides. This involves the reaction of 2-(arylethynyl)biphenyls with iodine chloride at low temperatures, yielding substituted polycyclic aromatic iodides with various electron-donating or electron-withdrawing groups. This chemistry has been extended to include diverse polycyclic and heterocyclic rings (Yao et al., 2004).

Diastereoconvergent Negishi Cross-Coupling

This compound is involved in highly diastereoselective palladium-catalyzed cross-coupling reactions. This process uses functionalized cyclohexylzinc reagents with aryl, heteroaryl, and alkenyl iodides, leading to high diastereoselectivities and good functional group tolerance. The stereoselectivity of these reactions is significant for the synthesis of various organic compounds (Moriya & Knochel, 2014).

Safety and Hazards

2-Ethylphenylzinc iodide is classified as highly flammable (H225), harmful (H302), causes severe skin burns and eye damage (H314), may cause respiratory irritation (H335), and is suspected of causing cancer (H351) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and avoiding breathing vapours .

Eigenschaften

IUPAC Name |

ethylbenzene;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQUZPGLKNSUDI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B3257027.png)

![[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid](/img/structure/B3257066.png)